TDO2 Biochemical Inhibition: 7-Chloro-5-amino vs. 7-Amino-Substituted Triazolopyrimidine Derivatives
The target compound inhibits recombinant human TDO2 with an IC₅₀ of 290 nM in a biochemical assay measuring conversion of L-tryptophan to N-formylkynurenine [1]. In contrast, 7-amino-substituted triazolopyrimidine derivatives developed from this scaffold are optimized for adenosine A₁ receptor binding (Ki < 50 nM for the best N3-2-chlorobenzyl derivatives) and do not exhibit TDO2 inhibitory activity [2]. This target selectivity divergence is driven by the electronic character of the 7-position substituent: the chloro group does not engage the A₁ receptor binding pocket, while the 7-amino substituents that confer high A₁ affinity eliminate TDO2 activity. This makes the 7-chloro compound uniquely suited for TDO2-focused chemical biology while being unsuitable as an A₁ adenosine receptor ligand.
| Evidence Dimension | TDO2 enzyme inhibition (biochemical IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 290 nM (recombinant human TDO2, 5 min preincubation, L-tryptophan → N-formylkynurenine assay) |
| Comparator Or Baseline | 7-Cycloalkylamino/aralkylamino derivatives (A₁ adenosine receptor Ki < 50 nM for best compounds; TDO2 activity not reported/absent) |
| Quantified Difference | Target compound shows TDO2 IC₅₀ = 290 nM; comparator class is inactive against TDO2 (target switch from TDO2 to A₁ adenosine receptor) |
| Conditions | Biochemical assay: recombinant human TDO2; comparator data from radioligand binding at bovine brain A₁ receptors |
Why This Matters
For researchers screening TDO2 inhibitors for immuno-oncology applications, the 7-chloro-5-amino substitution pattern provides a distinct starting scaffold with validated sub-micromolar potency, whereas 7-amino-substituted derivatives optimized for A₁ receptor programs are inactive against TDO2.
- [1] BindingDB Entry BDBM50321319 / ChEMBL4168975. IC₅₀: 290 nM; recombinant human TDO2, L-tryptophan to N-formylkynurenine conversion, 5 min preincubation. Genentech curation. View Source
- [2] Betti, L. et al. J. Med. Chem. 1998, 41(5), 668–673. A₁ adenosine receptor Ki < 50 nM for best 7-amino-substituted derivatives bearing N3-2-chlorobenzyl group. View Source
